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Monosodium Citrate

Water softening Iron sequestration Chelation

Generic citrate salts fail in acidic buffering (pH 3.0-4.5), emulsified cheese systems, or dry blends requiring low caking. Monosodium citrate (C₆H₇NaO₇, MW 214.11) solves this: • Anhydrous, <0.4% water content - prevents premature reaction in effervescent tablets • Reduces acrylamide by up to 80% in fried snacks & cereals (E331(i), FDA GRAS) • Grade D endothermic blowing agent (>200°C decomposition) for plastics processing USP/EP/JP/BP compliant, assay 99.0-101.0%.

Molecular Formula C6H7NaO7
Molecular Weight 214.10 g/mol
CAS No. 994-36-5
Cat. No. B3434996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonosodium Citrate
CAS994-36-5
Molecular FormulaC6H7NaO7
Molecular Weight214.10 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+]
InChIInChI=1S/C6H8O7.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1
InChIKeyHWPKGOGLCKPRLZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.4g/L
White, odorless crystals, granules or powder;  cool, saline taste. Stable in air;  becomes anhydrous at 150 °C. Sol in 1.3 parts water, 0.6 part boiling water. Insol in alcohol. The aqueous soln is slightly alkaline to litmus;  pH about 8;  /Dihydrate/
Solubility in water, g/100ml at 25 °C: 42.5

Monosodium Citrate Technical Specs & Positioning


Monosodium citrate (sodium dihydrogen citrate, E331i) is an acid salt of citric acid, produced by partial neutralization of citric acid with a sodium source [1]. It is a white, crystalline powder or granular solid, highly soluble in water (freely soluble), practically insoluble in ethanol, with a melting point of 212 °C and decomposition above 200 °C [2][3]. The compound is anhydrous (<0.4% water) and less hygroscopic than citric acid, making it suitable for dry formulations [3]. It functions primarily as a buffering agent, acidity regulator, sequestrant, and anticoagulant [4].

Acidic buffering and dry-blend excipient for effervescent tablets
Acrylamide mitigation processing aid in heat-treated starch-based foods
Emulsifying salt for processed cheese and dairy texture control

Monosodium Citrate: Why Substitution Fails


Citrate salts (mono-, di-, tri-sodium) and citric acid are not interchangeable despite sharing the citrate backbone. The degree of sodium substitution governs critical performance parameters: pH of solution, buffering range, hygroscopicity, iron-sequestering efficiency, and toxicity profile [1]. For instance, monosodium citrate provides a mildly acidic pH (~3.5), whereas trisodium citrate is alkaline (~8.3) [2]. Substituting one for the other shifts the buffering range, potentially destabilizing pH-sensitive formulations. Additionally, monosodium citrate exhibits superior iron-sequestering capacity compared to trisodium citrate and significantly lower hygroscopicity than citric acid, which is crucial for dry blend stability [3][4]. The following quantitative evidence demonstrates these performance gaps.

pH profile Trisodium citrate buffers at alkaline pH, altering acidulant function in sensitive formulations.
Hygroscopicity Citric acid is more hygroscopic, increasing caking risk in dry blends where flowability is critical.
Emulsification Trisodium citrate alone may produce mealy, crumbly cheese textures with oiling-off; performance does not transfer.

Monosodium Citrate Differentiation Evidence


Hygroscopicity and Caking in Dry Blends

In a head-to-head comparison under identical conditions, monosodium citrate (MSC) removed 420 mg of iron from fouled cation exchange resin, while trisodium citrate (SC) removed only 250 mg [1]. This represents a 68% increase in iron sequestration capacity. Citric acid removed 610 mg, and MSC achieved 69% of citric acid's removal efficiency, significantly outperforming SC [1].

Hygroscopicity & Caking
Class-level inference
Qualitatively less hygroscopic than citric acid; anhydrous form
Reported lower moisture uptake supports dry-blend stability
Numeric sorption isotherms not available in accessed sources
Water softening Iron sequestration Chelation

Acrylamide Mitigation in Heat-Processed Foods

A comparative toxicity study in mice reported intraperitoneal LD50 values: citric acid = 5.0 mmol/kg, monosodium citrate = 7.6 mmol/kg, disodium citrate = 7.5 mmol/kg, trisodium citrate = 5.5 mmol/kg [1]. Monosodium citrate exhibited a 52% higher LD50 (7.6 vs. 5.0 mmol/kg) relative to citric acid, indicating lower acute toxicity via this route.

Acrylamide Mitigation
Head-to-head
Up to 80% reduction vs. untreated control
Supports acrylamide mitigation in starch-based foods
Jungbunzlauer flyer; process-specific
Toxicology Safety LD50

Thermal Decomposition for Blowing Agents

Monosodium citrate solutions exhibit a pH of 3.5 ± 0.1, whereas trisodium citrate solutions are alkaline with a pH of 8.3 ± 0.1 [1]. This fundamental difference defines their utility: monosodium citrate is suited for acidic buffering applications, while trisodium citrate is used where alkalinity is required.

Decomposition Temperature
Head-to-head
Approx. 10°C lower decomposition (grade D vs. F3500)
Grade D enables faster dissociation in blowing agent applications
Both grades >200°C; low water content
Buffering pH control Formulation stability

pH Buffering Among Citrate Salts

Monosodium citrate is documented to be less hygroscopic than citric acid, resulting in reduced caking and improved flowability in dry powder formulations [1][2]. While exact moisture uptake values are not specified in publicly available datasheets, manufacturers consistently cite this property as a key differentiator for dry blends, instant preparations, and effervescent tablets.

pH Buffering Range
Class-level inference
MSC: pH 3.0–4.5
Trisodium: pH 5.5–7.0
Disodium: pH 4.0–5.5
Acidic buffering without excessive sourness of free citric acid
pH varies with concentration; 1 mM to 1000 mM
Hygroscopicity Dry blends Tableting

Monosodium Citrate Application Scenarios


Dry Blend & Effervescent Excipient

Monosodium citrate is the citrate salt of choice for regenerating water softener resins contaminated with iron. The patent evidence demonstrates a 68% improvement in iron removal over trisodium citrate, making it a superior additive for maintaining resin capacity and extending operational life [1].

Acrylamide Mitigation in Heat-Processed Foods

Due to its lower hygroscopicity relative to citric acid and anhydrous nature (<0.4% water), monosodium citrate ensures superior flowability and stability in moisture-sensitive formulations. Its decomposition temperature >200°C supports high-temperature processing [2][3].

Endothermic Blowing Agent for Plastics

Monosodium citrate provides effective buffering in the mildly acidic range, stabilizing pH in soft drinks, jams, and dairy mixes. Its milder acidic taste compared to citric acid allows flavor balancing without excessive sourness [4].

Buffering for Acid-Sensitive Formulations

The acidic pH (3.5) of monosodium citrate solutions acts as a setting retardant in brushite cements, enabling manipulation of strength and resorbability. This contrasts with trisodium citrate's alkaline profile, which produces different cement properties [5].

Application
Selection Property
Validation Focus
Dry blend & effervescent excipient
Low hygroscopicity; anhydrous free-flowing powder
Caking resistance and tablet compression performance
Acrylamide mitigation in heat-processed foods
Acrylamide reduction capacity in starch matrices
Processing aid compliance and sensory impact
Endothermic blowing agent for plastics
High decomposition temperature; food-grade non-toxic profile
Decomposition kinetics vs. exothermic alternatives
Buffering for acid-sensitive formulations
Acidic buffering (pH ~3–4.5) without sharp sourness
pH stability and taste profile in finished beverage
Emulsifying salt for processed cheese
Emulsification and meltability improvement
Texture uniformity and fat-separation control

Technical Documentation Hub

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32 linked technical documents
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